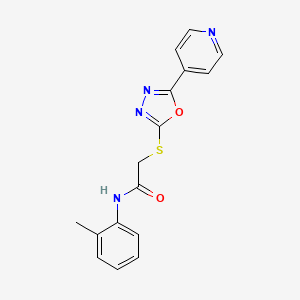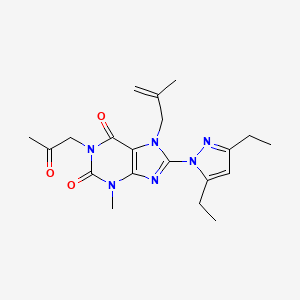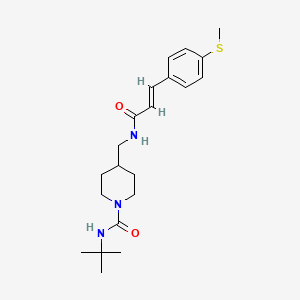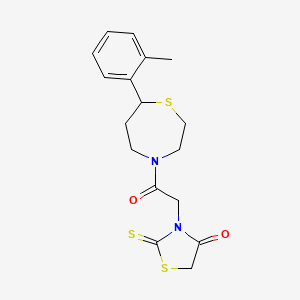![molecular formula C13H15N5OS B2712512 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 496033-20-6](/img/structure/B2712512.png)
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 4-amino-4H-1,2,4-triazole moiety . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The compound also contains a tetrahydroquinoline moiety, which is a common structure in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of both the 4-amino-4H-1,2,4-triazole and the tetrahydroquinoline moieties. The 4-amino-4H-1,2,4-triazole moiety contains three nitrogen atoms and two carbon atoms . The tetrahydroquinoline moiety is a bicyclic structure containing a benzene ring fused to a nitrogen-containing cyclohexane ring.科学的研究の応用
Synthesis and Biological Activities
Research efforts have been directed towards the synthesis of 3-heteroarylthioquinoline derivatives, demonstrating significant in vitro antituberculosis activity. These compounds were synthesized using the Friedlander annulation process, exhibiting no toxic effects against mouse fibroblast cell lines, indicating their potential as therapeutic agents against Mycobacterium tuberculosis with minimal cytotoxicity (Selvam Chitra et al., 2011).
Green Synthesis Approaches
A green protocol for synthesizing bisquinolines by double Friedlander reaction in water has been developed. This approach emphasizes eco-friendly synthesis methods, resulting in bis(2-aryl-4-arylquinolin-3-yl)sulfanes and disulfanes with notable yields, highlighting the importance of sustainable practices in chemical synthesis (Nidhin Paul et al., 2011).
Catalytic Applications and Chemical Analysis
The use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showcases innovative applications in catalysis, promoting efficiency and sustainability in chemical reactions (K. Niknam et al., 2011).
Antimicrobial and Antipyretic Activities
Novel triazoloquinazolines containing benzenesulfonamide moieties have been synthesized, displaying significant antipyretic and anti-inflammatory activities. This research underlines the compound's potential for developing new therapeutic agents with dual functionalities (Mostafa M Ghorab et al., 2010).
Conformational Analysis and Structural Elucidation
Studies on tetrahydroisoquinoline-fused oxazaphospholidines and oxathiazolidines have advanced the understanding of conformational behaviors in these compounds, contributing to the broader knowledge of chemical structure and reactivity. These insights are crucial for designing molecules with desired biological activities (Ildikó Schuster et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c14-18-9-15-16-13(18)20-8-12(19)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,9H,3,5,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSHUXXPTXJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=CN3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2712430.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2712432.png)
![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2712434.png)


![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)



![(E)-3-(dimethylamino)-1-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2712444.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2712449.png)

